N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3S/c26-18-10-12-19(13-11-18)29-23(31)16-33-25(29)20-8-4-5-9-21(20)28(24(25)32)15-22(30)27-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNUCUGLBJOWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 1 and Mitogen-activated protein kinase 10 . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.
Mode of Action
It is believed to interact with its targets, leading to changes in the phosphorylation state of these kinases. This can result in altered cellular signaling, affecting various cellular processes.
Biochemical Pathways
The compound’s interaction with its targets affects the MAPK/ERK pathway, a key signaling pathway in cells. This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Changes in this pathway can have significant downstream effects, potentially influencing cell behavior and function.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the resulting changes in cellular signaling. This can lead to changes in cell behavior and function, potentially influencing disease progression or treatment outcomes.
Biological Activity
N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H20ClN3O3S
- Molecular Weight : 477.96 g/mol
- CAS Number : 894554-38-2
- IUPAC Name : N-benzyl-2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
The compound features a complex spiro structure that contributes to its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs often exhibit significant anti-inflammatory properties. For instance, derivatives containing the 1,2,4-triazole moiety have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Mechanism of Action :
- Inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, thereby reducing inflammation.
- Modulation of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in related compounds.
2. Antioxidant Properties
Compounds similar to this compound have demonstrated antioxidant capabilities by scavenging free radicals and reducing oxidative stress markers.
Case Studies
-
Study on Structural Analogues :
A study synthesized various derivatives of spiro[indoline-thiazolidine] diones and evaluated their anti-inflammatory effects. The most potent derivative exhibited an IC50 value comparable to standard anti-inflammatory drugs like celecoxib . -
In Vitro Studies :
In vitro experiments showed that compounds with similar structures inhibited the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharides (LPS). This suggests a protective effect against oxidative stress .
Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and biological activities.
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (Cl, F): The 4-chlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to the 4-methoxyphenyl analog . Fluorine, being smaller and more electronegative, could reduce steric hindrance in binding pockets . Electron-Donating Groups (OMe): Methoxy substituents increase solubility due to polarity but may reduce target affinity in hydrophobic environments . Methyl Substitutions: The 5-methyl and 7-methyl variants in and highlight how minor positional changes can influence steric interactions and conformational stability .
- Conformational Flexibility:
Physicochemical Properties
- Molecular Weight and Lipophilicity: Fluorophenyl and methoxyphenyl analogs (489.6 and 489.5 g/mol, respectively) are slightly lighter than the target compound (estimated ~500 g/mol with Cl).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with spiro[indoline-thiazolidinone] core formation. Key steps include condensation of substituted indoles with thiazolidinone precursors, followed by N-benzylation. For example, analogous compounds are synthesized using dichloromethane as a solvent and triethylamine as a base to facilitate amide bond formation . Intermediate purification often employs column chromatography with gradients of ethyl acetate/hexane.
Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming backbone connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography, as demonstrated for similar acetamide derivatives, resolves stereochemistry and crystal packing interactions (e.g., hydrogen bonds stabilizing the lattice) . Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups like carbonyl (C=O) and amide (N–H) stretches.
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening often uses in vitro enzyme inhibition assays (e.g., GABAergic targets for anticonvulsant activity) and cell-based viability tests (MTT assays). For anticonvulsant evaluation, the PTZ (pentylenetetrazole)-induced seizure model in mice is a standard in vivo approach, monitoring seizure latency and mortality rates . Dose-response curves are established to determine ED₅₀ values.
Advanced Research Questions
Q. How can synthetic yields be optimized for the spiro[indoline-thiazolidinone] core, and what statistical methods aid in process optimization?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as response surface modeling, systematically optimize reaction parameters (temperature, catalyst loading, solvent ratios). For instance, flow chemistry setups enable precise control over reaction kinetics and heat transfer, improving reproducibility and scalability . Orthogonal purification techniques (e.g., preparative HPLC) may resolve diastereomers or byproducts.
Q. How can contradictory structural data (e.g., NMR vs. XRD) be resolved for this compound?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility or crystal packing effects. Dynamic NMR experiments (variable-temperature or NOESY) probe rotational barriers in solution, while Hirshfeld surface analysis of XRD data identifies intermolecular interactions influencing solid-state conformation . Hybrid DFT calculations (e.g., B3LYP/6-31G*) model energetically favored conformers.
Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity to target proteins (e.g., GABA receptors). Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations predict binding poses and stability. In vivo microdialysis or patch-clamp electrophysiology further validate receptor modulation .
Q. How do substituents (e.g., 4-chlorophenyl) influence bioactivity, and what SAR (Structure-Activity Relationship) strategies are effective?
- Methodological Answer : Comparative studies with analogs (e.g., 4-bromophenyl or unsubstituted phenyl) identify electronic and steric effects. Hansch analysis correlates substituent hydrophobicity (π values) with activity. Meta-chlorine substitution enhances lipophilicity and target binding in spirocyclic systems, as seen in anticonvulsant analogs .
Methodological Considerations Table
| Research Aspect | Techniques/Models | Key References |
|---|---|---|
| Synthesis | Flow chemistry, DoE, column chromatography | |
| Structural Analysis | XRD, DFT, Hirshfeld surface analysis | |
| Biological Evaluation | PTZ-induced seizure model, SPR, MD simulations | |
| SAR Studies | Hansch analysis, comparative analog synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
